

Application Notes: Development of a Sustained-Release Metoprolol Tartrate Formulation

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Compound of Interest

Compound Name: Metoprolol tartrate

Cat. No.: B8132911

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1. Introduction

Metoprolol tartrate is a selective β_1 -adrenergic receptor antagonist widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[1] Its therapeutic efficacy is well-established; however, its relatively short biological half-life of 3 to 7 hours necessitates frequent administration (typically twice or thrice daily) to maintain therapeutic plasma concentrations.[2] This can lead to issues with patient compliance and fluctuations in drug plasma levels.

The development of a sustained-release (SR) formulation of **metoprolol tartrate** aims to overcome these limitations by providing a controlled and prolonged drug release, thereby reducing dosing frequency, improving patient adherence, and maintaining more stable therapeutic effects over an extended period. This document provides an overview of common formulation strategies and detailed protocols for the preparation and evaluation of SR **metoprolol tartrate** tablets for research purposes.

2. Formulation Strategies for Sustained Release

The primary goal is to decrease the release rate of the highly water-soluble **metoprolol tartrate** from the dosage form. This is typically achieved by creating a physical barrier or a tortuous path for the drug to diffuse through. Common approaches include:

- **Hydrophilic Matrix Tablets:** This is one of the simplest and most common methods. The drug is uniformly dispersed within a matrix of a swellable, hydrophilic polymer. Upon contact with

gastrointestinal fluids, the polymer hydrates and swells to form a gel layer that controls the rate of drug diffusion and matrix erosion. Commonly used polymers include various grades of Hydroxypropyl Methylcellulose (HPMC), Xanthan Gum, and Guar Gum.[3] The viscosity grade of the polymer is a critical factor; higher viscosity grades generally lead to slower drug release.[4]

- **Hydrophobic/Inert Matrix Tablets:** In this approach, the drug is embedded in an inert, non-swelling matrix made from hydrophobic materials like Ethylcellulose (EC) or polymethacrylates (e.g., Eudragit® RS/RL).[5][6] Drug release occurs through diffusion via a network of pores and channels within the matrix.
- **Reservoir Systems (Coated Granules/Pellets):** This technique involves preparing drug-containing core granules or pellets which are then coated with a water-insoluble polymer film.[5][7] The coating acts as a rate-controlling membrane. By combining coated granules with different release rates, a specific overall release profile can be achieved. This method can also reduce the risk of "dose dumping," which can be a concern with matrix tablets.[5]

3. Key Materials and Excipients

- **Active Pharmaceutical Ingredient (API): Metoprolol Tartrate**
- **Release-Controlling Polymers:**
 - **Hydrophilic:** HPMC (e.g., K4M, K15M, K100M, K100LV), Xanthan Gum, Guar Gum.[3][4]
 - **Hydrophobic/pH-Independent:** Ethylcellulose (EC), Eudragit® RS/RL.[5][6]
 - **pH-Dependent:** Eudragit® L-100.[8]
- **Fillers/Diluents:** Lactose, Dicalcium Phosphate, Microcrystalline Cellulose.[4][8] These are used to increase the bulk of the tablet.
- **Binders:** Polyvinylpyrrolidone (PVP).[8] Used to impart cohesion to the powder mix during granulation.
- **Lubricants/Glidants:** Magnesium Stearate, Aerosil (Colloidal Silicon Dioxide).[8] These prevent sticking to tablet punches and improve powder flow.

Experimental Protocols

Protocol 1: Preparation of Sustained-Release Matrix Tablets by Wet Granulation

This protocol describes a common method for producing hydrophilic matrix tablets. Wet granulation is often preferred over direct compression for **metoprolol tartrate** formulations as it can improve flowability and prevent processing issues.[4]

1. Materials and Equipment:

- **Metoprolol Tartrate**
- HPMC K100M (or other selected polymer)
- Lactose (or other filler)
- Polyvinylpyrrolidone (PVP)
- Magnesium Stearate
- Purified Water or Ethanol/Water mixture (Granulating fluid)
- Electronic Weighing Balance
- Sieves (e.g., 12, 20, and 60 mesh)
- Blender (e.g., V-blender or Double Cone Blender)
- Planetary Mixer or High-Shear Granulator
- Tray Dryer or Fluid Bed Dryer
- Rotary Tablet Press with appropriate tooling (e.g., 10 mm round punches)

2. Procedure:

- Weighing: Accurately weigh all required ingredients as per the formulation batch size (see Table 1 for examples).

- Pre-mixing/Blending: Sift **Metoprolol Tartrate**, the release-controlling polymer (HPMC), and the filler (Lactose) through a 60-mesh sieve. Mix the sifted powders in a blender for 15 minutes to ensure uniform distribution.
- Granulation: Transfer the powder blend to a planetary mixer. Prepare the binder solution by dissolving PVP in the granulating fluid. Add the binder solution slowly to the powder blend while mixing until a damp mass of suitable consistency is formed.
- Wet Screening: Pass the wet mass through a 12-mesh sieve to produce granules.[5]
- Drying: Spread the wet granules evenly on a tray and dry in a hot air oven at 60°C for 30-45 minutes, or until the loss on drying (LOD) is within the desired limit (typically < 2%).[5]
- Dry Screening: Pass the dried granules through a 20-mesh sieve to break any agglomerates and achieve a uniform granule size.
- Lubrication: Add the sifted Magnesium Stearate to the dried granules and blend for 5 minutes.
- Compression: Compress the final blend into tablets using a rotary tablet press. Record the weight, hardness, and thickness of the tablets.

Protocol 2: In-Vitro Dissolution Testing

This protocol is essential for assessing the drug release profile from the developed SR formulation.

1. Materials and Equipment:

- USP Dissolution Test Apparatus (Type II - Paddle method is common).[4][9]
- Water Bath with temperature control
- Volumetric flasks and pipettes
- Syringes with filters (e.g., 0.45 µm)
- UV-Vis Spectrophotometer or HPLC system

- Dissolution Medium: 900 mL of pH 6.8 phosphate buffer is frequently used.[3][4][9]

2. Procedure:

- Apparatus Setup: Set up the dissolution apparatus. Fill each vessel with 900 mL of the dissolution medium and allow the temperature to equilibrate to $37 \pm 0.5^\circ\text{C}$.
- Test Initiation: Place one tablet in each dissolution vessel. Start the apparatus immediately, setting the paddle speed to 50 rpm.[4]
- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours), withdraw a 5 mL sample from each vessel.
- Medium Replacement: Immediately after each sampling, replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain a constant volume.
- Sample Preparation: Filter the withdrawn samples through a $0.45 \mu\text{m}$ syringe filter to remove any undissolved excipients. Dilute the samples with the dissolution medium if necessary to bring the concentration within the analytical method's linear range.
- Quantification: Analyze the samples to determine the concentration of **metoprolol tartrate** using a validated analytical method (see Protocol 3).
- Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Quantification by UV-Vis Spectrophotometry

This is a simple and rapid method for quantifying **metoprolol tartrate** in dissolution samples.

1. Materials and Equipment:

- UV-Vis Spectrophotometer with matched quartz cuvettes
- **Metoprolol Tartrate** reference standard
- Dissolution medium (pH 6.8 phosphate buffer)
- Volumetric flasks and pipettes

2. Procedure:

- Wavelength (λ_{\max}) Determination: Prepare a dilute solution of **metoprolol tartrate** in the dissolution medium. Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λ_{\max}). The reported λ_{\max} is often around 223 nm or 274 nm.[10]
- Preparation of Standard Solutions:
 - Prepare a stock solution by accurately weighing and dissolving about 10 mg of **metoprolol tartrate** reference standard in 100 mL of the dissolution medium.
 - From this stock solution, prepare a series of standard solutions of known concentrations (e.g., 5, 10, 15, 20, 25 $\mu\text{g/mL}$).[11]
- Calibration Curve: Measure the absorbance of each standard solution at the determined λ_{\max} . Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the regression equation ($y = mx + c$) and the correlation coefficient (R^2), which should be >0.999 .
- Sample Analysis: Measure the absorbance of the (diluted) dissolution samples collected in Protocol 2.
- Concentration Calculation: Use the regression equation from the calibration curve to calculate the concentration of **metoprolol tartrate** in the samples. Account for any dilutions made during sample preparation to determine the total amount of drug released at each time point.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Example Formulation Compositions of **Metoprolol Tartrate** SR Matrix Tablets

Ingredient (mg/tablet)	Formulation F1	Formulation F2	Formulation F3	Function
Metoprolol Tartrate	100	100	100	API
HPMC K100M	75	100	-	Hydrophilic Matrix Former
Xanthan Gum	-	-	90	Hydrophilic Matrix Former
Lactose	115	90	100	Filler
PVP	7.5	7.5	7.5	Binder
Magnesium Stearate	2.5	2.5	2.5	Lubricant

| Total Weight | 300 | 300 | 300 | |

Table 2: Example In-Vitro Cumulative Drug Release Data (%)

Time (hours)	Formulation F1 (30% HPMC)	Formulation F2 (40% HPMC)	Formulation F3 (45% Xanthan Gum)[3]
1	25.4	19.8	18.5
2	38.6	31.2	29.7
4	59.1	48.5	46.3
6	75.3	64.7	61.8
8	88.9	79.1	75.4
10	95.2	89.6	86.2

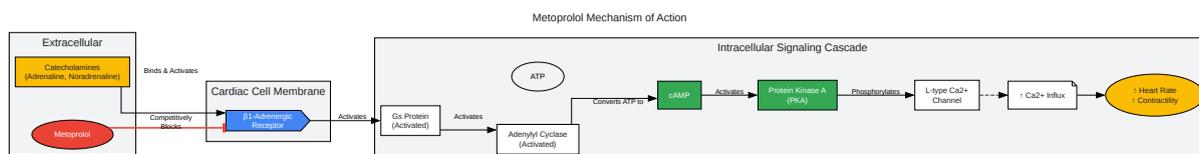
| 12 | 98.7 | 96.3 | 94.1 |

Table 3: Comparison of Key Pharmacokinetic Parameters

Parameter	Immediate-Release Metoprolol Tartrate	Sustained-Release Metoprolol Tartrate
Tmax (Time to Peak Concentration)	~1.9 hours[12]	~10 hours[5]
Cmax (Peak Plasma Concentration)	High (e.g., 154.8 ng/mL)[13]	Lower (e.g., 104.8 ng/mL)[13]
T½ (Elimination Half-life)	3 - 7 hours[2]	3 - 7 hours (elimination is unchanged, but absorption is prolonged)[2]

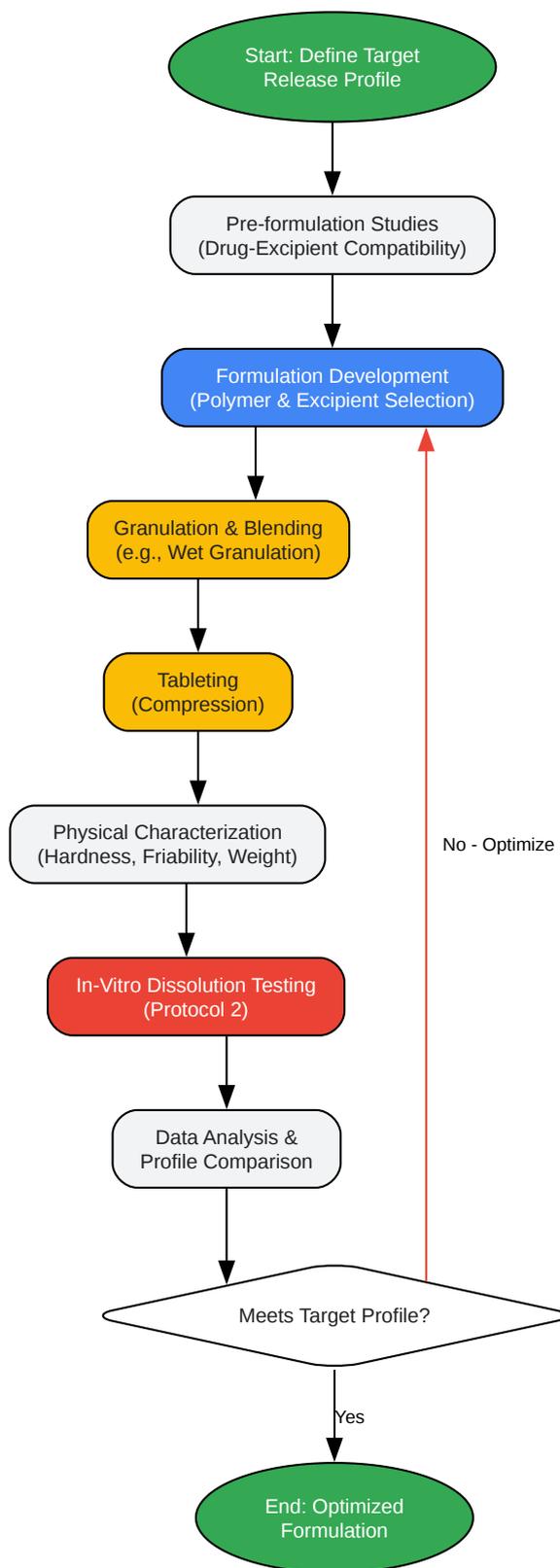
| Dosing Frequency | 2-3 times daily[2] | Once daily[2] |

Visualizations



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Caption: Signaling pathway of β_1 -adrenergic receptor and its blockade by metoprolol.



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Caption: Experimental workflow for developing and evaluating SR **metoprolol tartrate** tablets.

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References

- 1. A Design and Evaluation of Layered Matrix Tablet Formulations of Metoprolol Tartrate - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Metoprolol - StatPearls - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Formulation and Evaluation of Metoprolol Tartrate Sustained Release Matrix Tablets | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [[ijpsnonline.com](https://www.ijpsnonline.com)]
- 4. Development of metoprolol tartrate extended-release matrix tablet formulations for regulatory policy consideration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Sustained Release Capsules Containing “Coated Matrix Granules of Metoprolol Tartrate” - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. Preparation and Evaluation of Sustained-Release Matrix Tablets Based on Metoprolol and an Acrylic Carrier Using Injection Moulding - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Preparation and evaluation of metoprolol tartrate sustained-release pellets using hot melt extrusion combined with hot melt coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 9. [sid.ir](https://www.sid.ir) [[sid.ir](https://www.sid.ir)]
- 10. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
- 11. [scispace.com](https://www.scispace.com) [[scispace.com](https://www.scispace.com)]
- 12. [actascientific.com](https://www.actascientific.com) [[actascientific.com](https://www.actascientific.com)]
- 13. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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